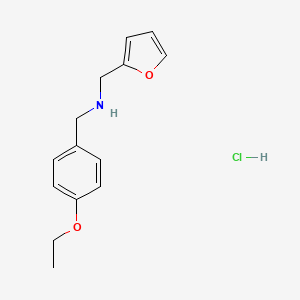

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride

Description

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride is a secondary amine salt characterized by a 4-ethoxybenzyl group attached to a methanamine backbone bearing a furan-2-yl substituent. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications. Its structure combines an electron-donating ethoxy group on the benzyl ring with the heteroaromatic furan moiety, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h3-9,15H,2,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRXHAEDCGSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzyl chloride and furan-2-carboxaldehyde.

Formation of Intermediate: The 4-ethoxybenzyl chloride reacts with furan-2-carboxaldehyde in the presence of a base to form an intermediate compound.

Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-(4-ethoxybenzyl)-1-(furan-2-yl)methanamine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may produce more saturated amine derivatives.

Scientific Research Applications

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Saturated Rings : The furan-2-yl group in the target compound retains aromaticity, unlike tetrahydrofuran derivatives, which may reduce π-π stacking interactions .

- Solubility : The hydrochloride salt form improves solubility compared to free bases, critical for bioavailability.

Pharmacological and Physicochemical Properties

Physicochemical Data:

| Property | N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine HCl | N-(4-Chlorobenzyl)-1-(furan-2-yl)methanamine | N-(4-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)methanamine HCl |

|---|---|---|---|

| logP (Predicted) | 2.8 | 3.4 | 2.1 |

| Aqueous Solubility (mg/mL) | >10 (HCl salt) | <5 | >10 (HCl salt) |

| ¹H NMR (Key Signals) | δ 7.2–7.4 (benzyl), δ 4.0 (OCH₂CH₃), δ 6.3–7.4 (furan) | δ 7.3–7.5 (benzyl), δ 6.3–7.4 (furan) | δ 7.8 (NO₂-thiophene), δ 3.8 (OCH₃) |

Biological Activity

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies. The aim is to provide a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structure:

- Chemical Formula : CHClNO

- Molecular Weight : 250.74 g/mol

This compound features a furan ring, which is known for its reactivity and biological significance, and an ethoxybenzyl moiety that may contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For example, compounds with furan moieties have demonstrated antiproliferative effects against various cancer cell lines, including gastric cancer and glioblastoma. In one study, a related compound showed IC values ranging from 17.7 to 35.9 μM against gastric cancer cell lines, indicating potent growth inhibition with minimal toxicity towards normal cells .

Table 1: IC Values of Related Compounds in Gastric Cancer Cell Lines

| Compound | AGS (μM) | KATOIII (μM) | SNU-16 (μM) |

|---|---|---|---|

| FTO-43 | 20.3 | 35.9 | 17.7 |

| 5-FU | 7.25-22 | 21.4 | 6.4 |

Antifungal Activity

Another aspect of biological activity includes antifungal properties. Compounds similar to this compound have been evaluated for their antifungal efficacy against various phytopathogenic fungi. One study reported that a related compound exhibited an EC value of 10.3 μg/mL against Cochliobolus lunatus, which was significantly more potent than standard antifungal agents like azoxystrobin .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the furan ring may play a crucial role in modulating signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of m6A RNA Demethylase : Some studies suggest that compounds targeting m6A RNA demethylases can lead to increased levels of m6A modification, thereby influencing gene expression and cellular responses in cancer cells .

- Antifungal Mechanisms : The structural features of related compounds suggest they may disrupt fungal cell wall integrity or interfere with critical metabolic pathways in fungi .

Study on Anticancer Activity

In a preclinical study assessing the anticancer potential of furan-containing compounds, researchers treated gastric cancer cell lines with varying concentrations of a related compound (FTO-43 N). The results indicated significant growth inhibition at concentrations as low as 20 μM, with minimal cytotoxicity observed in normal colon cells . This highlights the therapeutic potential of such compounds in selectively targeting cancer cells.

Study on Antifungal Activity

A recent investigation into the antifungal properties of furan derivatives revealed that one compound displayed remarkable activity against Cochliobolus lunatus, with morphological alterations observed in fungal mycelia upon treatment at effective concentrations . This suggests that the compound could serve as a template for developing new antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.